2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid structure elucidation
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid structure elucidation
An In-depth Technical Guide: Structure Elucidation of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are known to possess a wide array of biological activities, including anticancer and antileishmanial properties.[1][2][3] The compound 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid represents a molecule of significant interest, combining the rigid, heterocyclic quinoline core with lipophilic and electronically-tuned substituents. The precise arrangement of these fragments is paramount, as subtle changes in isomerism can drastically alter pharmacological and physicochemical properties.
This guide eschews a simplistic checklist approach. Instead, it presents a holistic and logical workflow for the definitive structural elucidation of this target molecule. We will proceed from foundational molecular formula confirmation to the intricate mapping of atomic connectivity and, finally, to the unequivocal determination of its three-dimensional architecture. Each step is designed to be a self-validating system, where the data from one technique corroborates and enhances the findings of the next, ensuring the highest degree of scientific integrity.
Chapter 1: The Hypothesis - Proposed Structure and Analytical Strategy
Before embarking on any experimental work, a clear hypothesis of the target structure is essential. Based on its nomenclature, the proposed structure is as follows:
Molecular Formula: C₂₀H₁₈ClNO₂ Monoisotopic Mass: 351.1026 g/mol IUPAC Name: 2-(4-butylphenyl)-6-chloroquinoline-4-carboxylic acid
Our analytical mission is to confirm the following key structural features:
-
Core Scaffold: The presence of the quinoline ring system.
-
Substitution Pattern: The precise placement of the chloro group at the C-6 position, the carboxylic acid at C-4, and the butylphenyl group at C-2.
-
Substituent Integrity: Confirmation of the n-butyl chain on the phenyl ring at the para-position.
To achieve this, we will employ an orthogonal suite of analytical techniques, each providing a unique and complementary piece of the structural puzzle.
Caption: Overall workflow for structure elucidation.
Chapter 2: Mass Spectrometry - Confirming the Elemental Composition
Expertise & Experience: The first and most fundamental question in structure elucidation is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, moderately sized molecules like our target, minimizing in-source fragmentation and providing a clear molecular ion.
Experimental Protocol: ESI-Time of Flight (TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol.
-
Positive Ion Mode: Infuse the sample solution at 5 µL/min into the ESI source. Add 0.1% formic acid to the mobile phase to promote protonation ([M+H]⁺).
-
Negative Ion Mode: Infuse a separate aliquot. Add 0.1% ammonium hydroxide to the mobile phase to promote deprotonation ([M-H]⁻).
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000. The TOF analyzer's high resolving power allows for mass measurements with <5 ppm error, enabling confident elemental formula determination.
Data Presentation: Expected High-Resolution Mass Data
| Ion Species | Calculated m/z (C₂₀H₁₈ClNO₂) | Expected Experimental m/z (±5 ppm) |
| [M+H]⁺ | 352.1104 | 352.1086 - 352.1122 |
| [M-H]⁻ | 350.0948 | 350.0931 - 350.0965 |
| [M+Na]⁺ | 374.0924 | 374.0905 - 374.0943 |
Trustworthiness: Observing the correct monoisotopic mass with high accuracy provides irrefutable evidence for the elemental formula C₂₀H₁₈ClNO₂. The characteristic isotopic pattern of a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) further validates this assignment.
Fragmentation Analysis (MS/MS)
By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can gain further structural insights. Quinoline-4-carboxylic acids characteristically lose the carboxyl group.[4][5][6]
Caption: Key fragmentation pathways in ESI-MS/MS.
Chapter 3: FTIR Spectroscopy - Rapid Functional Group Identification
Expertise & Experience: Before delving into complex NMR analysis, a rapid FTIR scan provides crucial confirmation of the key functional groups. The carboxylic acid moiety has a highly characteristic and unmistakable infrared signature. Attenuated Total Reflectance (ATR) is the method of choice for solid samples, requiring minimal preparation.
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Assignment | Rationale |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid Dimer | Extensive hydrogen bonding causes significant peak broadening.[7][8][9] |
| 3100 - 3000 (sharp) | C-H Stretch | Aromatic | C-H bonds on the quinoline and phenyl rings. |
| 2955, 2927, 2858 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretches of CH₃ and CH₂ groups in the butyl chain. |
| ~1705 | C=O Stretch | Aromatic Carboxylic Acid | Conjugation with the quinoline ring lowers the frequency from the typical ~1760 cm⁻¹.[7][9] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the aromatic rings. |
| ~1290 | C-O Stretch | Carboxylic Acid | Coupled with O-H in-plane bending.[7] |
| ~920 (broad) | O-H Bend | Carboxylic Acid Dimer | Out-of-plane bend, another hallmark of a hydrogen-bonded dimer.[7] |
Trustworthiness: The simultaneous observation of the extremely broad O-H stretch and the strong, sharp C=O stretch below 1710 cm⁻¹ is a definitive indicator of a conjugated carboxylic acid functional group.[7]
Chapter 4: NMR Spectroscopy - The Definitive Connectivity Map
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation in solution. It provides a complete picture of the proton and carbon environments and, crucially, how they are connected. For a molecule of this complexity, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not optional; it is required for unambiguous assignment. DMSO-d₆ is the solvent of choice as it readily dissolves the compound and its acidic proton is observable.[1]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Acquisition: Perform all experiments on a spectrometer of at least 400 MHz.
-
¹H NMR: Acquire with sufficient scans to achieve a high signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire with proton decoupling.
-
2D COSY: Identifies ³JHH couplings (protons on adjacent carbons).
-
2D HSQC: Correlates each proton to its directly attached carbon.
-
2D HMBC: Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments.
-
Data Interpretation and Expected Assignments
The power of NMR lies in piecing together the evidence. We will use the HMBC experiment to make the critical connections between the isolated spin systems.
Caption: Key HMBC correlations confirming the molecular assembly.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |
| COOH | ~14.0, br s | ~167 | H-3 → C OOH; H-5 → C OOH |
| H-3 | ~8.5, s | ~119 | H-3 → C-2, C-4, C-4a |
| H-5 | ~8.7, d | ~128 | H-5 → C-4, C-6, C-7 |
| H-7 | ~7.9, d | ~126 | H-7 → C-5, C-8a |
| H-8 | ~8.2, d | ~132 | H-8 → C-6, C-7 |
| H-2'/H-6' | ~8.3, d | ~129 | H-2'/6' → C-2, C-4' |
| H-3'/H-5' | ~7.4, d | ~130 | H-3'/5' → C-1', C-1'' (Butyl) |
| Butyl-α-CH₂ | ~2.7, t | ~35 | α-CH₂ → C-3'/5', C-4' |
| Butyl-β-CH₂ | ~1.6, m | ~33 | |
| Butyl-γ-CH₂ | ~1.3, m | ~22 | |
| Butyl-δ-CH₃ | ~0.9, t | ~14 | |
| C-2 | - | ~155 | |
| C-4 | - | ~145 | |
| C-6 | - | ~136 | |
| C-4' | - | ~148 |
Trustworthiness: The HMBC experiment is the self-validating system for connectivity. The correlation from the phenyl protons (H-2'/H-6') to the C-2 of the quinoline proves the link between the two rings. Similarly, the correlation from the butyl α-protons to C-4' of the phenyl ring confirms their connection. Finally, correlations from H-3 and H-5 to the carboxyl carbon (C-4) definitively place it at the 4-position. This comprehensive 2D NMR dataset leaves no ambiguity in the molecule's covalent structure.[10][11][12]
Chapter 5: Single-Crystal X-Ray Crystallography - The Gold Standard
Expertise & Experience: While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state.[13][14][15] It serves as the ultimate confirmation of connectivity, stereochemistry, and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid dimer. Obtaining a diffraction-quality single crystal is the primary experimental hurdle.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: The key is to find a solvent system where the compound is sparingly soluble. Slow evaporation is a robust starting point.
-
Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Loosely cap the vial and allow the solvent to evaporate over several days to weeks at room temperature.[16]
-
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
Caption: The workflow from compound to final crystal structure.
Data Interpretation
The result of a successful crystallographic experiment is a refined structural model that provides:
-
Unambiguous Connectivity: A 3D map that visually confirms every atomic connection.
-
Precise Bond Lengths and Angles: For example, confirming the expected sp² and sp³ geometries throughout the molecule.
-
Intermolecular Packing: It will likely reveal that the molecules form hydrogen-bonded dimers in the crystal lattice via their carboxylic acid groups, corroborating the FTIR data.
-
Torsional Angles: The analysis will define the dihedral angle between the quinoline and phenyl rings, providing insight into the molecule's preferred conformation in the solid state.[17]
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is definitively achieved through the strategic application of mass spectrometry, spectroscopy, and crystallography.
-
HRMS establishes the correct elemental formula.
-
FTIR provides rapid and conclusive evidence of the key carboxylic acid functional group.
-
A full suite of NMR experiments meticulously maps the atomic connectivity, leaving no doubt as to the isomeric arrangement.
-
X-ray Crystallography , as the final arbiter, delivers an exact three-dimensional model of the molecule.
References
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
- Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. PubMed.
- Crystallographic Structure Elucid
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Single-Crystal X-Ray Crystallography. MtoZ Biolabs.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Structural Elucidation of a New Puzzling Compound Emerged
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- Introduction to single crystal X-ray analysis - I.
- How to grow crystals for X-ray crystallography. IUCr Journals.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- IR: carboxylic acids. University of Calgary.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC.
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid deriv
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 4. chempap.org [chempap.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 14. Single-Crystal X-Ray Crystallography | MtoZ Biolabs [mtoz-biolabs.com]
- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
